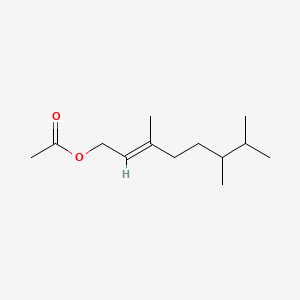
3,6,7-Trimethyloct-2-en-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,7-Trimethyloct-2-en-1-yl acetate is an organic compound with the molecular formula C13H24O2. It is a derivative of octene, featuring three methyl groups and an acetate functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethyloct-2-en-1-yl acetate typically involves the esterification of 3,6,7-trimethyloct-2-en-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction scheme is as follows:
3,6,7-Trimethyloct-2-en-1-ol+Acetic Acid→3,6,7-Trimethyloct-2-en-1-yl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.
化学反应分析
Types of Reactions
3,6,7-Trimethyloct-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,6,7-trimethyloct-2-en-1-oic acid or 3,6,7-trimethyloct-2-en-1-one.
Reduction: Formation of 3,6,7-trimethyloct-2-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3,6,7-Trimethyloct-2-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3,6,7-Trimethyloct-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular functions and metabolic pathways.
相似化合物的比较
Similar Compounds
3,6,7-Trimethyloct-2-en-1-ol: The alcohol counterpart of the acetate, used in similar applications.
3,6,7-Trimethyloct-2-en-1-oic acid:
3,6,7-Trimethyloct-2-en-1-one: A ketone derivative, used as an intermediate in chemical reactions.
Uniqueness
3,6,7-Trimethyloct-2-en-1-yl acetate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its acetate group allows for versatile chemical modifications, making it valuable in various research and industrial applications.
生物活性
3,6,7-Trimethyloct-2-en-1-yl acetate is an organic compound recognized for its potential biological activities, particularly its antimicrobial and antifungal properties. This article explores the biological activity of this compound based on recent research findings, case studies, and relevant data.
Molecular Characteristics:
- Molecular Formula: C13H24O2
- Molecular Weight: 212.33 g/mol
- CAS Number: 94021-80-4
- IUPAC Name: [(E)-3,6,7-trimethyloct-2-enyl] acetate
Structural Representation:
| Property | Value |
|---|---|
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| InChI Key | XWJCHVWVBIZYBI-DHZHZOJOSA-N |
Synthesis
The synthesis of this compound typically involves the esterification of 3,6,7-trimethyloct-2-en-1-ol with acetic acid or acetic anhydride. Acid catalysts such as sulfuric acid are commonly used under reflux conditions to facilitate this reaction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
Case Study Findings:
- Antibacterial Activity:
- Antifungal Activity:
Table: Antimicrobial Efficacy of this compound
| Pathogen | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 50 |
| Bacillus subtilis | Gram-positive | 40 |
| Candida albicans | Fungal | 30 |
The biological activity of this compound is believed to involve several mechanisms:
- Cell Membrane Disruption: The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
Research Applications
The compound's unique properties make it a candidate for various applications:
- Pharmaceutical Development: Ongoing research is exploring its potential as a lead compound for developing new antimicrobial agents.
- Agricultural Use: Given its antifungal properties, it is being studied for use in agricultural settings to combat plant pathogens.
属性
CAS 编号 |
94021-80-4 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
[(E)-3,6,7-trimethyloct-2-enyl] acetate |
InChI |
InChI=1S/C13H24O2/c1-10(2)12(4)7-6-11(3)8-9-15-13(5)14/h8,10,12H,6-7,9H2,1-5H3/b11-8+ |
InChI 键 |
XWJCHVWVBIZYBI-DHZHZOJOSA-N |
手性 SMILES |
CC(C)C(C)CC/C(=C/COC(=O)C)/C |
规范 SMILES |
CC(C)C(C)CCC(=CCOC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















